2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of pyrazole-imidazole-triazole hybrids, involving compounds similar to 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide, demonstrated excellent antimicrobial properties against A. niger, even surpassing the efficacy of the reference drug Fluconazole. This indicates the compound's potential in developing new antimicrobial agents (Punia et al., 2021).
Antitumor Activities
Research into novel imidazole acyl urea derivatives, including structures similar to the compound , highlighted their significant antitumor activities against human gastric carcinoma cell lines, suggesting a promising avenue for cancer treatment development (Zhu, 2015).
Molecular Modeling and Anticancer Screening
A study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, related closely to the compound under discussion, utilized DFT calculations and cytotoxic activity evaluations. These compounds showed potent anticancer activities, especially against breast cancer cell lines, illustrating their potential in anticancer drug design (Abu-Melha, 2021).
Synthesis and Insecticidal Assessment
The versatility of compounds akin to 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide was explored in the synthesis of various heterocycles, which were then assessed for their insecticidal activities against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in developing novel insecticides (Fadda et al., 2017).
Fluorogenic Dyes
Research on the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones, including those with structural similarities to the focal compound, resulted in derivatives with significant bathochromic shifts in their absorption and emission spectra. These findings suggest the potential use of these compounds as fluorogenic dyes for various applications (Zaitseva et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with the carbonic anhydrase-II enzyme, inhibiting its activity . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds . Molecular docking studies have deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme .
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c1-13-4-2-3-5-16(13)21-17(26)12-27-19-23-22-18-24(10-11-25(18)19)15-8-6-14(20)7-9-15/h2-9H,10-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURQBYYGNHQGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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